molecular formula C15H26N2O4 B11836064 Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate

Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate

Cat. No.: B11836064
M. Wt: 298.38 g/mol
InChI Key: VXKSOCLESSRFOR-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with an ethyl ester and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate typically involves multi-step organic reactionsThe pyrrolidine ring is then constructed, and the ethyl ester is introduced as the final step .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected azetidine ring can undergo deprotection under acidic conditions, revealing a reactive azetidine moiety. This moiety can then interact with various biological targets, including enzymes and receptors, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-5-20-13(18)12-7-16-6-11(12)10-8-17(9-10)14(19)21-15(2,3)4/h10-12,16H,5-9H2,1-4H3

InChI Key

VXKSOCLESSRFOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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